molecular formula C14H21NO B1451542 3-{[(3-Methylbenzyl)oxy]methyl}piperidine CAS No. 946743-91-5

3-{[(3-Methylbenzyl)oxy]methyl}piperidine

Cat. No. B1451542
M. Wt: 219.32 g/mol
InChI Key: REQIANPKMILSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-Methylbenzyl)oxy]methyl}piperidine is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-{[(3-Methylbenzyl)oxy]methyl}piperidine can be represented by the SMILES string: CC1=CC(=CC=C1)COCC2CCCNC2 . This indicates that the molecule consists of a piperidine ring attached to a methylbenzyl group through an oxygen and a methyl group .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

3-{[(3-Methylbenzyl)oxy]methyl}piperidine and its derivatives are often involved in the synthesis and structural analysis within organic chemistry. For instance, novel compounds have been synthesized through specific reactions, such as the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, which showed broad inhibitory activities toward fungi at certain concentrations (Xue Si-jia, 2011). This highlights the potential of such compounds in developing fungicides or other antimicrobial agents.

Chiral Synthesis and Enantioselectivity

The compound's derivatives have applications in chiral synthesis, serving as intermediates in producing biologically active compounds. For example, the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate using cinchona alkaloids as phase-transfer catalysts has been explored, indicating its utility in preparing chiral 3-benzylpiperidine backbones with moderate enantioselectivity (Yaomin Wang et al., 2018). This is crucial for synthesizing biologically active molecules with specific stereochemical requirements.

Intermediates in Pharmaceutical Synthesis

3-{[(3-Methylbenzyl)oxy]methyl}piperidine derivatives serve as key intermediates in synthesizing pharmaceuticals. For instance, 3-Methyl-1-[2-(1-Piperidiny) phenyl]-butyl amine is an important intermediate for synthesizing Repaglinide, an oral diabetes medication (H. Liu, D. Huang, Yue Zhang, 2011). The development of environmentally friendly catalytic hydrogenation for this synthesis represents a significant advance in pharmaceutical manufacturing.

Antimicrobial and Antifungal Applications

The synthesis and evaluation of novel derivatives have shown significant antimicrobial and antifungal activities. A series of novel 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives exhibited good antimicrobial activity against a range of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (M. Suresh, P. Lavanya, C. Rao, 2016).

properties

IUPAC Name

3-[(3-methylphenyl)methoxymethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-4-2-5-13(8-12)10-16-11-14-6-3-7-15-9-14/h2,4-5,8,14-15H,3,6-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQIANPKMILSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663007
Record name 3-{[(3-Methylphenyl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Methylbenzyl)oxy]methyl}piperidine

CAS RN

946743-91-5
Record name 3-{[(3-Methylphenyl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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